2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
Crystallographic Analysis and X-ray Diffraction Studies
While crystallographic data for 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile are not explicitly reported in the provided sources, structural analogs offer valuable comparative insights. For instance, the crystal structure of 2-phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d]oxazin-4-one (C₁₆H₁₃NO₂S) reveals a triclinic system with space group $$ P\overline{1} $$, unit cell parameters $$ a = 8.0873(4) \, \text{Å} $$, $$ b = 12.7820(7) \, \text{Å} $$, $$ c = 13.5574(7) \, \text{Å} $$, and angles $$ \alpha = 74.880(2)^\circ $$, $$ \beta = 75.421(2)^\circ $$, $$ \gamma = 76.391(2)^\circ $$. This compound’s fused benzothiophene-oxazinone core adopts a planar conformation stabilized by intramolecular hydrogen bonding, a feature likely shared with the subject compound due to analogous ring systems.
The molecular formula $$ \text{C}{14}\text{H}{12}\text{N}_2\text{OS} $$ and weight of 256.32 g/mol for this compound suggest a compact, rigid framework. The SMILES string $$ \text{C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C#N} $$ confirms the connectivity: a tetrahydrobenzothiophene core substituted at the 3-position with a nitrile group and at the 2-position with a formylpyrrole moiety. The InChIKey $$ \text{WMVXDJRDVGEDTF-UHFFFAOYSA-N} $$ further validates the unique stereoelectronic profile of this compound.
Comparative Structural Analysis with Benzothiophene Derivatives
Comparative analysis with structurally related benzothiophene derivatives underscores the impact of substituents on molecular geometry and electronic properties. For example, 2-phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d]oxazin-4-one features a benzothiophene fused to an oxazinone ring, with a phenyl group at the 2-position. In contrast, the subject compound replaces the oxazinone with a formylpyrrole group and introduces a nitrile substituent, enhancing electron-withdrawing character.
The presence of the nitrile group ($$-\text{C}\equiv\text{N}$$) at the 3-position induces significant polarization in the benzothiophene core, as evidenced by reduced bond alternation in analogous systems. Similarly, the formylpyrrole substituent at the 2-position introduces additional conjugation pathways, potentially stabilizing the molecule through resonance interactions between the pyrrole’s nitrogen lone pairs and the aldehyde’s carbonyl group. Such electronic effects are consistent with observations in pyrrolo[3,2-b]pyrrole derivatives, where electron-withdrawing substituents like nitriles red-shift absorption and emission spectra by extending π-conjugation.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Although experimental NMR data for this compound are not provided in the sources, its structure permits predictions of spectral features. The formyl proton ($$-\text{CHO}$$) is expected to resonate as a singlet near $$ \delta = 9.8 \, \text{ppm} $$, characteristic of aldehyde groups in non-polar environments. The pyrrole ring’s β-protons ($$-\text{C=CC=O}$$) would likely appear as a doublet of doublets ($$ J = 3.5 \, \text{Hz} $$) between $$ \delta = 6.8 \, \text{ppm} $$ and $$ \delta = 7.2 \, \text{ppm} $$, while the tetrahydrobenzothiophene’s methylene protons ($$-\text{CH}_2-$$) may integrate as a multiplet between $$ \delta = 1.5 \, \text{ppm} $$ and $$ \delta = 2.8 \, \text{ppm} $$.
The nitrile group’s electron-withdrawing nature deshields adjacent protons, potentially shifting the thiophene ring’s α-protons upfield compared to non-substituted analogs. Dynamic NMR experiments could further elucidate rotational barriers about the pyrrole-benzothiophene bond, which may be restricted due to steric hindrance from the formyl group.
Vibrational Spectral Signatures from Fourier Transform Infrared and Raman Studies
Vibrational spectroscopy provides critical insights into functional group interactions and molecular symmetry. The nitrile group ($$-\text{C}\equiv\text{N}$$) in this compound is expected to exhibit a strong stretching vibration near $$ 2240 \, \text{cm}^{-1} $$ in the Fourier transform infrared (FT-IR) spectrum, consistent with analogous nitrile-containing compounds. The aldehyde carbonyl ($$-\text{CHO}$$) should display a sharp band around $$ 1700 \, \text{cm}^{-1} $$, while the pyrrole ring’s C=N and C=C stretches may appear between $$ 1600 \, \text{cm}^{-1} $$ and $$ 1500 \, \text{cm}^{-1} $$.
Raman spectroscopy would complement these observations, highlighting the nitrile’s symmetric stretch ($$ \sim 2240 \, \text{cm}^{-1} $$) and the benzothiophene’s ring breathing modes ($$ 600–800 \, \text{cm}^{-1} $$). The absence of conjugation between the formylpyrrole and nitrile groups, as suggested by the SMILES connectivity, may result in distinct, non-overlapping peaks for each substituent, facilitating unambiguous structural assignment.
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-12-11-5-1-2-6-13(11)18-14(12)16-7-3-4-10(16)9-17/h3-4,7,9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXDJRDVGEDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the formation of the tetrahydrobenzothiophene core, which can be achieved through a cyclization reaction of appropriate precursors. The introduction of the pyrrole ring is often accomplished via a condensation reaction with a formylated pyrrole derivative. The nitrile group is usually introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Reduction: 2-(2-aminomethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Substitution: 2-(2-bromo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of benzothiophene compounds exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
- Case Study : A series of studies have shown that benzothiophene derivatives can serve as selective COX-II inhibitors, leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. For instance, compounds similar to 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile have demonstrated IC50 values in the low micromolar range against COX-II, suggesting promising therapeutic potential .
Antimicrobial Activity
Preliminary evaluations suggest that this compound and its derivatives may possess antimicrobial properties. The structural features of the benzothiophene core are known to enhance the biological activity against various pathogens.
- Research Findings : In vitro studies have indicated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a possible application in developing new antimicrobial agents .
Material Science
The unique electronic properties of the compound make it suitable for applications in organic electronics and photonics. The presence of both electron-donating and electron-withdrawing groups allows for tunable electronic properties.
- Application Example : Compounds based on the benzothiophene framework are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The cyano group at position 3 is conserved across analogs, enhancing electrophilicity for nucleophilic substitutions.
Substituent Diversity: Amino derivatives (e.g., ) are simpler and serve as precursors for further functionalization. Formyl-pyrrole in the target compound introduces a reactive aldehyde group absent in analogs like the 4-chlorobenzylideneamino derivative . Benzoyl and arylacetamide substituents (e.g., ) improve lipophilicity, aiding membrane penetration in antimicrobial applications.
Physicochemical and Crystallographic Properties
- Crystal Packing: The 4-chlorobenzylideneamino analog crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a dihedral angle of 7.21° between aromatic and tetrahydrobenzothiophene rings, stabilized by C–H⋯π interactions .
- Hydrogen Bonding: Amino and cyano groups in 2-amino derivatives form hydrogen bonds, influencing solubility and aggregation .
Biological Activity
The compound 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 352553-63-0) is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : C14H12N2OS
- Molecular Weight : 252.32 g/mol
- Structural Characteristics : The compound features a benzothiophene core substituted with a pyrrole moiety and a carbonitrile group, contributing to its unique biological properties.
Pharmacological Effects
Research indicates that derivatives of benzothiophene compounds exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds similar in structure to this compound have shown promising antimicrobial effects against several bacterial strains. For instance, studies have demonstrated that certain benzothiophene derivatives possess significant activity against Gram-positive and Gram-negative bacteria .
- Analgesic Effects : A related study on derivatives of tetrahydrobenzo[b]thiophene reported significant analgesic activity using the “hot plate” method in animal models. The analgesic effect was found to exceed that of standard analgesics like metamizole .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : Some studies suggest that benzothiophene derivatives may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and exhibiting therapeutic effects .
- Interaction with Biological Targets : The carbonitrile group in the structure may facilitate interactions with various biological targets, such as receptors or enzymes critical for cellular signaling pathways .
Study on Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of several benzothiophene derivatives against common pathogens. The results indicated that the compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Analgesic Activity Assessment
In a controlled experiment involving outbred white mice, the analgesic properties of 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene derivatives were assessed. The results revealed a dose-dependent response with significant pain relief observed at higher doses compared to the control group treated with standard analgesics .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2OS |
| Molecular Weight | 252.32 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Analgesic Effect | Significant compared to metamizole |
Q & A
Q. What are the optimized synthetic routes for 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. Key steps include:
- Cyclization : Reacting aminothiophene derivatives with formylpyrrole precursors under acidic or basic conditions. For example, succinic anhydride and aminothiophene fused with sodium acetate yield tetrahydrobenzo[b]thiophene derivatives ().
- Characterization :
- NMR Spectroscopy : H NMR confirms substituent environments (e.g., formyl proton at δ ~9.8 ppm, aromatic protons at δ 6.5–8.0 ppm) ().
- IR Spectroscopy : Stretching vibrations for nitrile (CN, ~2200 cm), formyl (C=O, ~1680 cm), and aromatic C-H (~3100 cm) ().
- Elemental Analysis : Validates stoichiometry (e.g., CHNOS requires C 62.12%, H 4.89%, N 13.58%) ().
Q. Table 1: Representative Synthesis Conditions
| Reagents/Conditions | Yield (%) | Reference |
|---|---|---|
| Succinic anhydride + NaOAc, 2 h, 120°C | 75–88 | |
| KCO/MeCN, reflux, 6 h | 40 |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography :
- NMR : C NMR identifies nitrile carbons (~115 ppm) and tetrahydrobenzothiophene ring carbons (δ 20–40 ppm for aliphatic carbons) ().
- IR and Melting Points : Consistent melting points (e.g., 182–184°C for related compounds) confirm purity ().
Advanced Research Questions
Q. How do hydrogen-bonding networks influence crystal packing, and how are they analyzed?
Methodological Answer:
Q. Table 2: Hydrogen-Bond Parameters (Hypothetical Data)
| Donor–Acceptor | D···A (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H···O (formyl) | 2.85 | 165 | |
| C–H···π (aromatic) | 3.20 | 145 |
Q. How can computational methods resolve electronic properties and reactivity?
Methodological Answer:
Q. How are ring-puckering dynamics in the tetrahydrobenzothiophene moiety quantified?
Methodological Answer:
Q. How can conflicting NMR and X-ray data on substituent conformations be resolved?
Methodological Answer:
Q. What role do substituents play in modulating reactivity and regioselectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
